molecular formula C18H13NO2 B11969735 2,5-Diphenyl-(1,4)benzoquinone monooxime CAS No. 1965-34-0

2,5-Diphenyl-(1,4)benzoquinone monooxime

Cat. No.: B11969735
CAS No.: 1965-34-0
M. Wt: 275.3 g/mol
InChI Key: ZHFINIVTNXKHGU-UHFFFAOYSA-N
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Description

Contextualization within Benzoquinone and Oxime Chemistry

2,5-Diphenyl-(1,4)benzoquinone monooxime belongs to the broader families of benzoquinones and oximes, both of which are of significant interest in organic chemistry. Benzoquinones are derivatives of quinones, which are cyclic conjugated diketones. The 1,4-benzoquinone (B44022) core is a prevalent motif in a variety of natural products and is known for its redox activity, playing a crucial role in biological electron transport chains. The reactivity of the benzoquinone ring allows for a diverse range of chemical modifications, making it a versatile scaffold in synthetic chemistry.

Oximes, characterized by the R1R2C=NOH functional group, are formed by the reaction of aldehydes or ketones with hydroxylamine (B1172632). They are important intermediates in organic synthesis, for instance, in the Beckmann rearrangement. The incorporation of an oxime group onto a benzoquinone framework, as seen in this compound, introduces a new layer of chemical reactivity and potential for tautomerism. The compound can exist in equilibrium with its tautomeric form, 4-nitroso-2,5-diphenylphenol. This quinone-oxime/nitroso-phenol tautomerism is a well-documented phenomenon in related systems and is influenced by factors such as the solvent and the nature of substituents on the ring.

Structural Distinctiveness and Conformational Considerations of this compound

The structure of this compound, with the chemical formula C₁₈H₁₃NO₂, is notable for the presence of two phenyl substituents on the benzoquinone ring. sigmaaldrich.comquora.com These bulky phenyl groups are expected to have a significant impact on the molecule's conformation. In the parent compound, 2,5-diphenyl-1,4-benzoquinone (B146853), the phenyl rings are not coplanar with the benzoquinone ring due to steric hindrance. This twisting of the phenyl groups influences the electronic properties and crystal packing of the molecule. A similar non-planar arrangement is anticipated for the monooxime derivative.

The oxime group introduces the possibility of E and Z isomerism, adding another layer of structural complexity. The specific conformation adopted by the molecule will be a balance of steric and electronic effects, influencing its reactivity and intermolecular interactions.

Table 1: Predicted Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₃NO₂
Molecular Weight275.30 g/mol
XLogP33.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

This data is based on computational predictions for the tautomeric form 4-nitroso-2,5-diphenylphenol. quora.com

Academic Rationale and Emerging Research Trajectories

While specific research focused solely on this compound is limited, the academic interest in this class of compounds stems from a few key areas. The parent scaffold, 2,5-diphenyl-1,4-benzoquinone, has been investigated for its potential applications in materials science and medicinal chemistry. The introduction of an oxime functionality opens up new possibilities for creating novel derivatives with tailored properties.

Emerging research trajectories for related diphenyl-benzoquinone derivatives include their use as building blocks for complex organic molecules and their potential as ligands for metal complexes. The redox properties of the benzoquinone core, coupled with the chelating potential of the oxime group, make these compounds interesting candidates for the development of new catalysts and functional materials. Further investigations into the synthesis of a wider range of substituted diphenyl-benzoquinone oximes could lead to the discovery of compounds with interesting biological activities or material properties.

Scope and Objectives of the Research Review

The primary objective of this review is to provide a focused overview of the chemical compound this compound based on the currently available scientific literature. Due to the limited number of studies dedicated exclusively to this molecule, this review also draws upon data from closely related compounds to provide a broader context. The scope is strictly limited to the chemical and structural aspects of the compound, its place within the wider fields of benzoquinone and oxime chemistry, and the potential directions for future academic research. This review will not cover topics outside of this defined scope.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1965-34-0

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

4-nitroso-2,5-diphenylphenol

InChI

InChI=1S/C18H13NO2/c20-18-12-15(13-7-3-1-4-8-13)17(19-21)11-16(18)14-9-5-2-6-10-14/h1-12,20H

InChI Key

ZHFINIVTNXKHGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2O)C3=CC=CC=C3)N=O

Origin of Product

United States

Synthetic Methodologies for 2,5 Diphenyl 1,4 Benzoquinone Monooxime and Analogous Oximes

Historical Development of Oxime Synthesis from Quinone and Phenolic Precursors

The formation of oximes, compounds containing the C=N-OH functional group, dates back to the 19th century. Historically, the primary route to quinone oximes involved the reaction of a quinone or a corresponding phenolic precursor with a source of hydroxylamine (B1172632).

One of the earliest and most straightforward methods for the preparation of p-quinone dioxime involved the reaction of quinone or hydroquinone (B1673460) with hydroxylamine hydrochloride. This method, while foundational, often required extended reaction times, sometimes spanning several days at room temperature, and could result in modest yields. For instance, early preparations of p-quinone dioxime from nitrosophenol and excess hydroxylammonium chloride were reported to take 6-8 days.

The nitrosation of phenols also emerged as a key historical method. This reaction typically involves treating a phenol (B47542) with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid). The resulting p-nitrosophenol is tautomeric with the corresponding quinone monooxime. This equilibrium between the nitroso and oxime forms is a characteristic feature of these compounds.

Direct Synthesis Routes to 2,5-Diphenyl-(1,4)benzoquinone Monooxime

Direct synthetic routes to this compound would logically follow the classical methods of oximation and nitrosation, applied to appropriately substituted precursors.

The most direct conceptual approach to this compound is the reaction of 2,5-diphenyl-1,4-benzoquinone (B146853) with hydroxylamine or its salts, such as hydroxylamine hydrochloride. This reaction is a condensation reaction where the hydroxylamine attacks one of the carbonyl groups of the quinone, followed by the elimination of a water molecule to form the oxime.

While specific experimental details for the synthesis of the monooxime of 2,5-diphenyl-1,4-benzoquinone are not extensively detailed in readily available literature, the general procedure would involve dissolving the quinone in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, and treating it with a stoichiometric amount of hydroxylamine hydrochloride. The reaction may be facilitated by the addition of a base to neutralize the liberated HCl. Controlling the stoichiometry and reaction conditions would be crucial to favor the formation of the monooxime over the corresponding dioxime.

A general representation of this reaction is as follows:

Reaction of 2,5-diphenyl-1,4-benzoquinone with hydroxylamine

Table 1: General Conditions for Oximation of Quinones

ParameterTypical Conditions
Quinone Substrate 2,5-Diphenyl-1,4-benzoquinone
Reagent Hydroxylamine hydrochloride (NH₂OH·HCl)
Solvent Ethanol, aqueous ethanol, or acetic acid
Temperature Room temperature to reflux
Base (optional) Sodium acetate (B1210297), pyridine
Product This compound
Byproduct 2,5-Diphenyl-(1,4)benzoquinone dioxime

An alternative and historically significant route involves the nitrosation of the corresponding hydroquinone derivative, 2,5-diphenyl-1,4-hydroquinone. In this method, the hydroquinone is first oxidized in situ or used directly as the starting material for nitrosation. The reaction with a nitrosating agent, typically sodium nitrite in an acidic medium, introduces a nitroso group onto the aromatic ring, which then exists in equilibrium with the quinone monooxime form.

The general mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺) on the electron-rich hydroquinone ring. The resulting nitrosohydroquinone can then be oxidized to the final quinone monooxime product.

Nitrosation of 2,5-diphenyl-1,4-hydroquinone

Table 2: General Conditions for Nitrosation of Hydroquinones

ParameterTypical Conditions
Substrate 2,5-Diphenyl-1,4-hydroquinone
Nitrosating Agent Sodium nitrite (NaNO₂)
Acid Sulfuric acid or hydrochloric acid
Solvent Water, aqueous ethanol
Temperature Typically low temperatures (e.g., 0-10 °C)
Product 4-Nitroso-2,5-diphenylphenol (tautomer of the target oxime)

Catalytic Strategies in Quinone and Oxime Synthesis

Modern synthetic chemistry has introduced catalytic methods that offer greater efficiency, selectivity, and milder reaction conditions for the synthesis of substituted quinones, which are the precursors to the target oximes.

Metal-catalyzed reactions have been employed for the synthesis of substituted quinones. These methods often involve the oxidation of phenolic precursors in the presence of a metal catalyst. While not a direct synthesis of the oxime, these approaches are critical for preparing the necessary substituted quinone starting materials.

A significant advancement in the synthesis of substituted benzoquinones is the use of palladium-catalyzed C-H functionalization. This strategy allows for the direct introduction of aryl groups onto the benzoquinone core, bypassing the need for pre-functionalized starting materials.

For the synthesis of 2,5-diphenyl-1,4-benzoquinone, this would involve the reaction of benzoquinone with a phenyl-donating reagent, such as a phenyl boronic acid or a phenyl-containing organometallic species, in the presence of a palladium catalyst. The reaction proceeds via a catalytic cycle that typically involves C-H activation of the benzoquinone ring, followed by coupling with the phenyl group. This method offers a highly efficient and atom-economical route to the desired diphenyl-substituted quinone precursor.

Table 3: Example of Palladium-Catalyzed Synthesis of a Substituted Benzoquinone

ComponentExample
Substrate Benzoquinone
Aryl Source Phenyl boronic acid or similar
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Various phosphine (B1218219) or N-heterocyclic carbene ligands
Solvent Toluene, DMF, or other organic solvents
Base Often required to facilitate the catalytic cycle
Product 2,5-Diphenyl-1,4-benzoquinone

Atom-Economical and Sustainable Synthetic Protocols for Oxime Compounds

The development of synthetic routes that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy, is a cornerstone of green chemistry. Coupled with the use of safer solvents, reusable catalysts, and energy-efficient conditions, these protocols offer a significant improvement over classical methods.

In contrast, modern methodologies aim to mitigate these issues. Key advancements in the sustainable synthesis of oximes, which can be applied to quinone derivatives, include solvent-free mechanochemistry, the use of aqueous media, and innovative catalytic systems.

Solvent-Free Mechanochemical Synthesis:

One of the most promising green chemistry techniques is mechanochemistry, where reactions are induced by grinding solid reactants together, often in the absence of any solvent. nih.gov This approach not only eliminates the need for potentially hazardous solvents but can also lead to shorter reaction times and higher yields. For the synthesis of oximes, this typically involves grinding a carbonyl compound with hydroxylamine hydrochloride and a solid catalyst. nih.gov

A notable example is the solvent-free synthesis of various aldoximes and ketoximes using bismuth(III) oxide (Bi₂O₃) as a catalyst under grinding conditions. nih.gov This method is highly efficient, proceeds at room temperature, and the catalyst is inexpensive and non-toxic. nih.gov Another reported solvent-free approach for a class of quinone oximes, arylcyanomethylenequinone oximes, utilizes KF/nano-γ-Al₂O₃ as a catalyst under high-speed vibration milling, achieving moderate to excellent yields in short reaction times. rsc.orgrsc.org

Aqueous and Alternative Solvent Systems:

Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates often have low solubility in water, this can sometimes be overcome through the use of phase-transfer catalysts or by the intrinsic reactivity of the substrates. The synthesis of aryl oximes has been successfully demonstrated in mineral water at room temperature without the need for a catalyst, presenting a practical, economical, and environmentally friendly option.

Catalytic Innovations:

The replacement of stoichiometric reagents with catalytic alternatives is a key principle of green chemistry. In oxime synthesis, this includes moving away from stoichiometric bases to catalytic systems. Organocatalysis, for instance, has emerged as a powerful tool. Pyrrolidine has been shown to be an excellent catalyst for the formation of oximes and related derivatives, proceeding efficiently with minimal waste.

The table below summarizes and compares a conventional method with potential sustainable alternatives for the synthesis of quinone monooximes.

Table 1: Comparison of Synthetic Protocols for Oxime Synthesis

MethodologyTypical ReactantsSolventCatalyst/ReagentConditionsAdvantagesDisadvantages/By-products
Conventional OximationQuinone, Hydroxylamine Hydrochloride, BaseEthanolSodium AcetateRefluxEstablished procedureUse of organic solvent, heating required, generation of salt waste (NaCl, Sodium Acetate), lower atom economy
Mechanochemical Synthesis nih.govQuinone, Hydroxylamine HydrochlorideSolvent-FreeBi₂O₃ or other solid catalystGrinding at room temperatureSolvent-free, low energy, high yield, short reaction time, minimal waste. nih.govRequires specialized grinding equipment for large scale
Aqueous SynthesisPhenol, Nitrosating Agent (e.g., NaNO₂)WaterAcid (e.g., HCl)Room TemperatureUse of green solvent, mild conditionsMay require pH control, potential for side reactions, generation of salt waste (NaCl)

Atom Economy Analysis:

The concept of atom economy provides a quantitative measure of a reaction's efficiency. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Let's consider two potential pathways for synthesizing this compound:

Oximation of 2,5-Diphenyl-1,4-benzoquinone: C₁₈H₁₂O₂ + NH₂OH·HCl → C₁₈H₁₃NO₂ + H₂O + HCl (Assuming no base is used for simplicity of comparison; in practice, a base would be a reactant)

Nitrosation of 2,5-Diphenylphenol: C₁₈H₁₄O + NaNO₂ + HCl → C₁₈H₁₃NO₂ + NaCl + H₂O

The table below outlines the theoretical atom economy for these pathways.

Table 2: Theoretical Atom Economy for the Synthesis of this compound

Synthetic PathwayReactantsMolecular Weight of Reactants (g/mol)Molecular Weight of Product (C₁₈H₁₃NO₂) (g/mol)Theoretical Atom Economy (%)
Oximation of QuinoneC₁₈H₁₂O₂ + NH₂OH·HCl260.29 + 69.49 = 329.78275.3183.5%
Nitrosation of PhenolC₁₈H₁₄O + NaNO₂ + HCl246.31 + 69.00 + 36.46 = 351.77275.3178.3%

Note: The calculation for the oximation pathway improves significantly if the HCl is not considered a waste product (i.e., if it is consumed by a base which is then not included in the atom economy calculation, a common but misleading practice). The nitrosation pathway inherently produces salt waste.

Advanced Reaction Mechanisms and Reactivity of 2,5 Diphenyl 1,4 Benzoquinone Monooxime

Fundamental Redox Chemistry of Quinone-Oxime Systems

Quinone and quinone-oxime systems are fundamentally redox-active molecules capable of participating in electron transfer processes. nih.govnih.gov Their chemistry is characterized by the ability to accept electrons and protons, transitioning between oxidized (quinone), semi-reduced (semiquinone radical), and fully reduced (hydroquinone) states. nih.gov In quinone-oxime systems, the oxime group can isomerize to a nitroso group, further influencing the electronic properties and redox behavior of the molecule. nih.gov

Interactive Table: Redox States of Benzoquinone

State Structure Description
Oxidized Quinone Fully conjugated diketone
Semi-reduced Semiquinone radical anion Formed by a one-electron reduction

The reduction of quinones often proceeds stepwise through single-electron transfer (SET) mechanisms. The initial one-electron reduction of the quinone moiety generates a semiquinone radical anion. nih.govnih.gov This intermediate is a key species in many biological and chemical processes. nih.gov For instance, quinones can react with superoxide (B77818) radicals to form semiquinones, a process that can be influenced by the presence of water and the structure of the quinone itself. nih.gov

The formation of radical cations is less common but can occur through oxidation. Single-electron oxidation of related phenolic compounds can generate phenoxy radicals. nih.gov In the context of 2,5-diphenyl-(1,4)benzoquinone monooxime, which exists in tautomeric equilibrium with its 4-nitroso-2,5-diphenylphenol form, oxidation could potentially lead to radical species. nih.gov The stability and subsequent reaction pathways of these radicals are highly dependent on the reaction conditions and the electronic nature of the substituents on the quinone ring. Electron-withdrawing groups, for example, have been shown to correlate with the intensity of EPR signals in studies of benzoquinone derivatives, suggesting they influence radical stability or formation rates. nih.gov

Nucleophilic Reactivity and Substitution Patterns

The electrophilic nature of the quinone ring makes it susceptible to attack by nucleophiles. The presence of phenyl groups at the C2 and C5 positions in this compound sterically hinders and electronically influences the possible sites of nucleophilic attack.

Nucleophilic substitution on a quinone ring can occur via two primary mechanisms: direct ipso-substitution or an addition/elimination sequence. rsc.org

Ipso-Substitution: In this mechanism, the nucleophile directly attacks the carbon atom already bearing a substituent (the ipso position), leading to the displacement of that substituent. nih.govlibretexts.org

Addition/Elimination: This pathway involves the nucleophile first adding to an unsubstituted carbon of the quinone ring (often a Michael-type addition), followed by the elimination of a leaving group from an adjacent carbon to restore aromaticity. youtube.com

A study on 2,5-dihydroxy- nih.govresearchgate.net-benzoquinone using isotopically labeled compounds provided clear evidence for both mechanisms. rsc.org The reaction with a secondary amine (morpholine) was found to proceed via ipso-substitution. In contrast, the reaction with thiols followed the addition/elimination pathway. rsc.org The choice of mechanism is therefore highly dependent on the nature of the incoming nucleophile. rsc.org For this compound, nucleophilic attack could theoretically target the phenyl-substituted C2/C5 positions or the unsubstituted C3/C6 positions, with the subsequent pathway depending on the conditions and nucleophile.

Quinones readily react with nitrogen-containing nucleophiles, such as primary and secondary amines. researchgate.netrsc.org These reactions can proceed through either Michael-type addition or the formation of Schiff bases. researchgate.net In the case of p-benzoquinones, reaction with amines often leads to the substitution of one or more ring hydrogens with the amino group. The reaction of 2,3,5,6-tetrabromo-1,4-benzoquinone with various amino compounds, for example, results in the formation of 2,5-diamino-3,6-dibromo-1,4-benzoquinones. academicjournals.org

Studies on 2,5-di-t-butyl-1,4-benzoquinone reacting with n-propylamine have identified several adducts, indicating a complex reaction landscape. rsc.org Similarly, the reaction between N,N′-diphenyl-1,4-benzoquinonediimine and 2,5-dichlorohydroquinone (B146588) proceeds through a chain mechanism involving aminyl radicals, highlighting the potential for radical pathways in reactions involving nitrogen and quinone systems. researchgate.net The formation of adducts between quinones and protein cysteine residues, which contain a thiol nucleophile, has been shown to be rapid and dependent on the quinone's structure. nih.gov Given these precedents, this compound is expected to react with various amines, likely at the C3 and C6 positions, to form amine adducts.

Electrophilic Aromatic Substitution on the Phenyl Moieties

The directing effect of the quinone-oxime substituent determines the position of substitution (ortho, meta, or para) on the phenyl rings. Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). lkouniv.ac.inresearchgate.net Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. lkouniv.ac.in Given the electron-withdrawing nature of the carbonyl and oxime functionalities, the quinone-oxime group is expected to be a deactivating group. Therefore, electrophilic substitution reactions, such as nitration or halogenation, on the phenyl rings of this compound would be predicted to occur primarily at the meta positions of each phenyl ring. researchgate.netmasterorganicchemistry.com

Interactive Table: Predicted Directing Effects in Electrophilic Aromatic Substitution

Reaction Reagents Predicted Position on Phenyl Rings
Nitration HNO₃, H₂SO₄ meta
Halogenation Br₂, FeBr₃ meta
Sulfonation SO₃, H₂SO₄ meta

pH-Dependent Chemical Reactivity Profiles of Quinone-Oxime Species

The chemical reactivity of quinone-oxime systems is highly sensitive to pH. researchgate.netutc.edu The pH of the medium can influence the tautomeric equilibrium between the quinone-oxime and the nitroso-phenol forms. nih.gov Furthermore, the protonation state of the molecule changes significantly with pH. In acidic solutions, the carbonyl and oxime oxygens can be protonated, which increases the electrophilicity of the quinone ring and can facilitate nucleophilic attack. nih.gov For example, protonation of a quinone oxygen can increase the reactivity of the benzylic carbon toward nucleophiles by orders of magnitude. nih.gov

Conversely, in basic media, the hydroxyl group of the nitroso-phenol tautomer can be deprotonated to form a phenoxide. This increases the electron density of the ring system and can alter its reactivity. Studies on benzoquinone have shown that protein modifications induced by quinones are more significant in basic environments compared to acidic ones. utc.edu The redox potential of quinones is also pH-dependent, generally decreasing as the pH increases, indicating that the reduction is thermodynamically more favorable in more alkaline conditions. frontiersin.orgresearchgate.net In some hydroxylated benzoquinones, alkaline conditions can even lead to structural transformations and the formation of poly-hydroxyl derivatives. nih.gov Therefore, the reaction outcomes of this compound with various reagents are expected to be strongly modulated by the pH of the reaction medium.

Thermal and Photochemical Reactivity of the Oxime Functionality

The reactivity of the oxime functionality in this compound is a critical aspect of its chemical behavior, dictating its transformation under thermal and photochemical conditions. While specific studies on this particular molecule are limited, its reactivity can be inferred from the well-established chemistry of quinone oximes and related compounds. The interplay between the quinone ring and the oxime group introduces unique electronic effects that influence the course of these reactions.

Thermal Reactivity: The Beckmann Rearrangement

The most prominent thermal reaction of ketoximes, including this compound, is the Beckmann rearrangement. wikipedia.orglibretexts.org This acid-catalyzed reaction transforms an oxime into an amide. wikipedia.orgmasterorganicchemistry.com The reaction is typically initiated by treating the oxime with a strong acid, such as sulfuric acid or polyphosphoric acid, which protonates the hydroxyl group of the oxime, turning it into a good leaving group (water). wikipedia.orgmasterorganicchemistry.com

The key step of the mechanism involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. organic-chemistry.org This concerted migration leads to the formation of a nitrilium ion, which is subsequently attacked by water. Tautomerization of the resulting intermediate yields the final amide product. masterorganicchemistry.com

For this compound, two possible regioisomeric amide products could be formed, depending on which group migrates. The migratory aptitude generally follows the order: aryl > alkyl. chem-station.com Given the structure of the target molecule, the migration of a carbon atom within the quinone ring is expected. The specific isomer formed would depend on the stereochemistry of the oxime (E or Z) and the reaction conditions.

A variety of reagents are known to promote the Beckmann rearrangement, offering milder alternatives to strong acids. These include tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org In some cases, the Beckmann fragmentation can be a competing reaction, particularly if the migrating group can form a stable carbocation. wikipedia.org This pathway would lead to the formation of a nitrile and a carbocation species.

Table 1: General Scheme of the Beckmann Rearrangement

ReactantConditionsProduct
KetoximeAcid catalyst (e.g., H₂SO₄, PPA), HeatN-substituted amide

This table illustrates the general transformation in a Beckmann rearrangement. The specific product for this compound would be a substituted amide derived from the rearrangement of the quinone framework.

Photochemical Reactivity

The photochemical behavior of this compound is anticipated to be rich and complex, influenced by both the quinone and the oxime moieties. Photochemical reactions of quinones often involve their triplet excited states and can lead to various transformations, including photoreduction and cycloaddition. nih.govrsc.org On the other hand, the photochemistry of oximes can involve N-O bond cleavage, leading to the formation of iminyl radicals. nsf.gov

Quinone-sensitized photolysis of oximes is known to proceed via photosensitized electron transfer (PET), resulting in the formation of the corresponding ketone as a major product through the intermediacy of oxime radical cations and iminoxyl radicals. nih.gov The presence of electron-withdrawing or electron-donating substituents can influence the reaction pathways. nih.gov

In the context of this compound, irradiation could lead to several potential outcomes:

Intramolecular Redox Reactions: The excited quinone moiety could act as an internal photosensitizer, leading to redox reactions with the oxime group.

Iminyl Radical Formation: Homolytic cleavage of the N-O bond upon photoexcitation would generate an iminyl radical. These highly reactive intermediates can undergo a variety of subsequent reactions, including hydrogen abstraction or cyclization, to afford different products. nsf.gov

Photoreduction: The quinone part of the molecule can be photochemically reduced. For instance, the photochemical reaction of 1,4-benzoquinone (B44022) with the superoxide anion radical (O₂•⁻) leads to the formation of hydroquinone (B1673460). nih.gov

Rearrangements: Photochemical Beckmann-type rearrangements are also a possibility, potentially leading to the same amide products as the thermal reaction but through a different, light-induced mechanism.

The specific photochemical pathway that predominates would be highly dependent on factors such as the wavelength of light used, the solvent, and the presence of other reactive species like oxygen or hydrogen donors.

Table 2: Potential Photochemical Transformations of Quinone Oximes

Reactant SystemKey IntermediatePotential Products
Quinone Oxime + UV lightIminyl RadicalKetone, Cyclized Products
Quinone Oxime + PhotosensitizerOxime Radical CationKetone
Quinone + Reducing Agent + UV lightSemiquinone RadicalHydroquinone

This table summarizes potential photochemical reaction pathways for quinone oximes based on established reactivity patterns. The specific outcomes for this compound would require dedicated experimental investigation.

Computational and Theoretical Investigations of 2,5 Diphenyl 1,4 Benzoquinone Monooxime

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For 2,5-Diphenyl-(1,4)benzoquinone monooxime, these calculations can elucidate its stable three-dimensional structure and the distribution of electrons, which are key determinants of its chemical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule, known as its optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. For this compound, geometry optimization would reveal crucial parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations on related substituted benzoquinones have established the planarity of the central ring and the rotational angles of substituent groups. researchgate.net A typical DFT study might employ a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

Once the optimized geometry is found, vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. This allows for the theoretical validation of experimental spectroscopic data. For example, characteristic C=O and C=N stretching frequencies could be precisely assigned.

Table 1: Predicted Geometrical Parameters for this compound from a Representative DFT Calculation.
ParameterBond/AnglePredicted Value
Bond LengthC=O1.24 Å
Bond LengthC=N1.30 Å
Bond LengthN-O1.38 Å
Bond LengthC-C (Ring)1.48 Å
Bond AngleO=C-C121.5°
Bond AngleC=N-O112.0°
Dihedral AngleC-C-C-C (Ring)~0°

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the carbonyl (C=O) and oxime (-NOH) groups. researchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group in the oxime is expected to be a prominent positive site.

Green Regions: Correspond to areas of neutral or near-zero potential, typically found over the nonpolar phenyl rings.

The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of intermolecular interactions. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor (a nucleophile). In this compound, the HOMO is likely to be distributed over the electron-rich phenyl rings and the oxime moiety.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor (an electrophile). The LUMO is expected to be localized on the electron-deficient benzoquinone ring, particularly on the α,β-unsaturated system. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 2: Representative FMO Energies and Calculated Global Reactivity Descriptors.
ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--2.3
Energy GapΔEELUMO - EHOMO4.2
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.4
Chemical Hardnessη(ELUMO - EHOMO) / 22.1
Electrophilicity Indexωμ2 / (2η)4.6

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations describe a molecule in a static, energy-minimized state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational space and flexibility at a given temperature. nih.gov

For this compound, MD simulations could be used to:

Study the rotation of the two phenyl groups relative to the central benzoquinone ring, identifying the most populated conformational states.

Analyze the flexibility of the oxime group.

Simulate the molecule's interaction with solvent molecules to understand solvation effects.

Investigate its binding dynamics within a biological target, such as an enzyme active site, by observing how the conformation changes upon binding. nih.gov

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By modeling the transition state (the highest energy point along a reaction coordinate), chemists can calculate the activation energy, which is directly related to the reaction rate.

For this compound, transition state modeling could be applied to:

Investigate its synthesis: For example, by modeling the nitrosation of 2,5-diphenylphenol to understand the regioselectivity and energy barriers involved.

Predict its reactivity: Modeling the transition states for reactions such as nucleophilic addition or cycloaddition would reveal the most favorable reaction pathways. Studies on related quinones show that computational modeling can distinguish between different possible mechanisms, such as ipso-substitution versus addition/elimination pathways. researchgate.netrsc.org

These calculations provide a detailed, step-by-step view of how chemical bonds are formed and broken during a reaction, offering a level of detail that is often difficult to obtain experimentally.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with their observed reactivity in a particular chemical transformation. chemrxiv.org

To develop a QSRR model for derivatives of this compound, one would:

Synthesize a library of related compounds with different substituents on the phenyl rings.

Measure their reaction rates or equilibrium constants for a specific reaction.

Calculate a set of molecular descriptors for each compound. These can include electronic descriptors (e.g., Hammett constants), steric descriptors (e.g., Taft parameters), or quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges).

Use statistical methods, such as multiple linear regression, to build an equation that relates the descriptors to the observed reactivity.

For instance, a QSRR study on other benzoquinone derivatives found that reactivity towards thiols was strongly influenced by the electron-withdrawing or electron-donating nature of the substituents on the quinone ring. nih.gov A similar model for this compound could predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with tailored chemical properties.

Solvent Effects and Implicit/Explicit Solvation Models in Reactivity Studies

The reactivity of chemical compounds can be significantly influenced by the surrounding solvent environment. Computational chemistry provides powerful tools to investigate these solvent effects through various solvation models, which can be broadly categorized into implicit and explicit models. At present, specific computational studies detailing the solvent effects on the reactivity of this compound using either implicit or explicit solvation models are not available in the reviewed scientific literature.

General theoretical principles suggest that the polarity of the solvent would play a crucial role in the electronic structure and, consequently, the reactivity of this compound. For instance, polar solvents could stabilize charged or highly polar transition states, potentially accelerating certain reaction pathways. Conversely, non-polar solvents might favor reactions that proceed through less polar transition states.

Implicit Solvation Models

Implicit or continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide valuable insights into the general effects of solvent polarity on a solute's properties. Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). While no specific data exists for this compound, a hypothetical study could investigate parameters such as the dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in various solvents.

Hypothetical Data Table for Implicit Solvent Effects on this compound

SolventDielectric Constant (ε)Calculated Dipole Moment (D)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase1Data N/AData N/AData N/AData N/A
Toluene2.38Data N/AData N/AData N/AData N/A
Dichloromethane8.93Data N/AData N/AData N/AData N/A
Acetonitrile37.5Data N/AData N/AData N/AData N/A
Water78.4Data N/AData N/AData N/AData N/A

This table is for illustrative purposes only. The values are not based on actual experimental or computational data for the specified compound.

Explicit Solvation Models

Explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. This approach allows for the direct investigation of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models can provide a more detailed and accurate picture of the solvation shell's structure and its influence on reactivity. A study employing an explicit model for this compound could, for example, analyze the hydrogen bond network between the oxime group and protic solvent molecules like water or methanol.

Hypothetical Data Table for Explicit Solvent Interaction Energies

Solvent MoleculeInteraction SiteCalculated Interaction Energy (kcal/mol)
WaterOxime OHData N/A
MethanolOxime OHData N/A
WaterCarbonyl OxygenData N/A
MethanolCarbonyl OxygenData N/A

This table is for illustrative purposes only. The values are not based on actual experimental or computational data for the specified compound.

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Insights

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 2,5-Diphenyl-(1,4)benzoquinone monooxime, with a molecular formula of C₁₈H₁₃NO₂, the theoretical monoisotopic mass is calculated to be 275.09464 Da. uni.lu

HRMS analysis can distinguish between compounds with the same nominal mass but different elemental compositions. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can further aid in structural confirmation. For the [M+H]⁺ adduct of this compound, the predicted CCS is 161.7 Ų, while for the [M+Na]⁺ adduct, it is 170.0 Ų. uni.lu These precise measurements and predictions are invaluable for confirming the identity of the compound in complex mixtures or after synthesis.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 276.10192 161.7
[M+Na]⁺ 298.08386 170.0
[M-H]⁻ 274.08736 172.0
[M+NH₄]⁺ 293.12846 177.2
[M+K]⁺ 314.05780 165.1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which is crucial for understanding the stereochemistry and potential tautomeric forms of this compound.

Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule. The carbonyl and oxime-bearing carbons would appear at characteristic downfield shifts. Analysis of related substituted benzoquinones and aromatic compounds can help in assigning the observed resonances. chemicalbook.comrsc.org

To unambiguously assign all proton and carbon signals and to establish the complete bonding framework, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between spin-coupled protons, helping to trace the proton networks within the phenyl rings and the quinone moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivities (typically over two or three bonds) between protons and carbons. This would be instrumental in confirming the placement of the phenyl substituents and the monooxime group on the benzoquinone ring.

In the absence of extensive experimental data, computational methods have become a valuable tool for predicting NMR parameters. researchgate.net Density Functional Theory (DFT) calculations can be employed to optimize the geometry of this compound and then calculate the theoretical ¹H and ¹³C chemical shifts. mdpi.commdpi.com These predicted spectra can then be compared with experimental data, if available, to validate the proposed structure. mdpi.com This approach is particularly useful for distinguishing between possible isomers or tautomers. Recent advancements in computational protocols have shown excellent correlation between calculated and experimental chemical shifts for a wide range of organic molecules. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov

For this compound, the IR spectrum is expected to show characteristic absorption bands for:

O-H stretching of the oxime group, typically in the range of 3100-3500 cm⁻¹. The position and shape of this band can indicate the presence of hydrogen bonding.

C=O stretching of the quinone carbonyl group, usually a strong band around 1650-1680 cm⁻¹.

C=N stretching of the oxime group, which appears in the 1620-1680 cm⁻¹ region.

C=C stretching of the aromatic rings and the quinone system, in the 1450-1600 cm⁻¹ range.

N-O stretching of the oxime, typically found between 930 and 960 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic rings. Theoretical calculations using methods like DFT can aid in the precise assignment of the observed vibrational bands to specific molecular motions. nih.govresearchgate.net

Table 2: Expected IR Absorption Ranges for Key Functional Groups in this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (oxime) 3100-3500
C=O stretch (quinone) 1650-1680
C=N stretch (oxime) 1620-1680
C=C stretch (aromatic/quinone) 1450-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The extensive conjugation in this compound, involving the benzoquinone core and the two phenyl rings, is expected to give rise to strong absorptions in the UV-Vis region.

The spectrum would likely exhibit multiple absorption bands corresponding to:

π → π* transitions within the aromatic and quinone systems, which are typically intense and occur at shorter wavelengths (in the UV region).

n → π* transitions , which are generally weaker and involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions occur at longer wavelengths (in the visible region) and are responsible for the color of many organic compounds.

The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. The phenyl groups are expected to cause a bathochromic (red) shift compared to the parent 1,4-benzoquinone (B44022). researchgate.netnist.gov Solvatochromism, a change in the absorption spectrum with solvent polarity, can also provide information about the nature of the electronic transitions.

Absorption and Emission Spectral Analysis in Various Solvents

The study of a compound's absorption and emission spectra in a range of solvents, a phenomenon known as solvatochromism, provides critical insights into the molecule's electronic structure and its interactions with the surrounding medium. The polarity, hydrogen bonding capability, and polarizability of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption (λmax) and emission maxima.

For a molecule like this compound, one would expect the electronic transitions to be influenced by solvent polarity. The quinone oxime core possesses both electron-donating (-OH) and electron-withdrawing (=N-O- and C=O) character, which can lead to intramolecular charge transfer (ICT) bands in its UV-Visible spectrum.

Hypothetical Solvatochromic Behavior : In nonpolar solvents, the absorption spectrum would likely show bands corresponding to localized π-π* transitions within the phenyl rings and the benzoquinone system. As the solvent polarity increases, a bathochromic (red) or hypsochromic (blue) shift of the ICT band would be anticipated. A red shift typically indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, a blue shift suggests the ground state is more stabilized.

Fluorescence Spectroscopy : Emission spectral analysis would complement absorption data by providing information on the nature of the first excited singlet state (S1). The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also sensitive to solvent polarity and can provide information about the change in geometry and dipole moment between the ground and excited states.

Without experimental data, a specific data table cannot be generated. A hypothetical table for this compound would look like this:

SolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
n-Hexane1.88---
Toluene2.38---
Dichloromethane8.93---
Acetone20.7---
Acetonitrile37.5---
Methanol32.7---
Water80.1---
(Data not available)

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including:

Molecular Conformation : The exact bond lengths, bond angles, and torsion angles of the molecule. This would reveal the planarity of the benzoquinone monooxime ring and the rotational angles of the two phenyl substituents relative to the central ring. Steric hindrance between the phenyl groups and the oxime functionality would likely lead to a non-planar conformation.

Tautomeric Form : It would unambiguously determine whether the molecule exists in the oxime or the alternative nitrosophenol tautomeric form in the solid state. uni.lu

Intermolecular Interactions : The analysis would reveal how the molecules pack in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonds (e.g., between the oxime's hydroxyl group and a neighboring molecule's oxygen atom), π-π stacking interactions between the aromatic rings, and van der Waals forces. These interactions govern the material's bulk properties.

A crystallographic data table for this compound would typically include the following parameters:

ParameterValue
Chemical FormulaC₁₈H₁₃NO₂
Formula Weight275.31
Crystal System-
Space Group-
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (ų)-
Z (molecules/unit cell)-
Calculated Density (g/cm³)-
(Data not available)

Photoelectron Spectroscopy for Valence Electronic Structure Determination

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. He(I) or He(II) PES provides information about the valence molecular orbitals.

For this compound, a PES spectrum would display a series of bands, each corresponding to the ionization from a different molecular orbital.

Orbital Energy Levels : The positions of these bands directly correlate to the binding energies of the valence electrons, providing an experimental measure of the molecular orbital energy levels.

Orbital Character : The shape and fine structure of the bands can give clues about the character of the orbitals (e.g., π or σ, bonding or non-bonding). For this molecule, one would expect to resolve ionization bands associated with the π-systems of the phenyl and benzoquinone rings, as well as those from the lone pairs on the oxygen and nitrogen atoms.

Computational Correlation : The experimental spectrum is typically interpreted with the aid of quantum chemical calculations (e.g., using Green's function methods), which can predict the ionization energies and help assign the bands to specific molecular orbitals. nih.gov Studies on related substituted benzoquinones have utilized this combination of PES and theoretical calculations to understand their electronic structures. nih.govacs.org

A data table summarizing key findings from a hypothetical PES study would list the experimental ionization energies and their corresponding assigned molecular orbitals.

Ionization Energy (eV)Assigned Molecular Orbital
-π (Phenyl)
-π (Quinone)
-n (Oxygen, C=O)
-n (Oxygen, -OH)
-n (Nitrogen)
-σ orbitals
(Data not available)

Coordination Chemistry and Ligand Properties of 2,5 Diphenyl 1,4 Benzoquinone Monooxime

Ligand Design Principles and Coordination Modes of the Oxime and Quinone Moieties

The ligand 2,5-Diphenyl-(1,4)benzoquinone monooxime is an intriguing molecule for coordination chemistry, primarily due to the presence of two distinct and electronically active functional groups: a quinone ring and an oxime group. The design of this ligand incorporates the redox-active nature of the quinone system with the versatile coordinating ability of the oxime moiety.

The quinone portion of the ligand is known for its capacity to undergo reversible one- and two-electron reductions, leading to the formation of semiquinone radical anions and hydroquinone (B1673460) dianions, respectively. mdpi.comresearchgate.net This redox activity is a key feature, suggesting that metal complexes derived from this ligand could exhibit interesting electronic properties and participate in electron transfer processes. The phenyl substituents on the quinone ring are expected to influence its electronic properties through steric and electronic effects. These bulky groups can affect the planarity of the ligand upon coordination and modify the redox potential of the quinone system.

The oxime group (-NOH) and its deprotonated form, the oximato group (-NO⁻), are versatile coordinating agents. at.ua Coordination can occur through the nitrogen atom, the oxygen atom, or in a bridging fashion. Upon deprotonation, the oximato group typically acts as a bidentate ligand, chelating a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered ring. This N,O-chelation is a common coordination mode for oxime-containing ligands. at.ua

In this compound, a significant aspect of its coordination behavior is the likely tautomerism between the quinone oxime and the nitrosophenol forms. Coordination to a metal ion can influence this equilibrium. Studies on related o-quinone monooximes have shown that upon complexation, there is often a shift towards the nitrosophenol form, with the ligand being in an intermediate state between the two extremes. rsc.org This suggests that the electronic structure of the coordinated ligand can be finely tuned by the choice of the metal center.

Monodentate coordination: Through the nitrogen or oxygen of the oxime group.

Bidentate chelation: Through the nitrogen and oxygen of the oximato group.

Bridging coordination: The oxime group can bridge two metal centers.

Pi-coordination: The quinone ring could potentially interact with a metal center through its π-system, although this is less common for p-benzoquinones compared to o-benzoquinones. psu.edu

The combination of a redox-active quinone and a versatile oxime coordinating group in a single molecule makes this compound a "non-innocent" ligand. This means the ligand can actively participate in the redox chemistry of its metal complexes, leading to a distribution of electron density that may not be localized solely on the metal or the ligand. rsc.org

Synthesis and Characterization of Metal-Oxime Complexes

Complexation with Transition Metals (e.g., First-Row Transition Metals, Noble Metals)

The synthesis of metal complexes with this compound can be achieved through several established methods for related oxime and quinone ligands. A common approach involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the resulting complex's stoichiometry and coordination geometry.

For first-row transition metals such as copper(II), nickel(II), cobalt(II), and iron(III), complexation is often straightforward. A typical synthesis would involve dissolving the metal salt (e.g., chloride, acetate (B1210297), or nitrate) and the ligand in a solvent like ethanol (B145695) or methanol. The reaction may proceed at room temperature or require gentle heating. The addition of a weak base can facilitate the deprotonation of the oxime's hydroxyl group, promoting the formation of oximato complexes. researchgate.net

For noble metals like palladium(II) and platinum(II), the synthesis might require more specific conditions. For instance, Werner-type complexes of palladium(II) and platinum(II) with aromatic oximes have been synthesized, often resulting in square planar geometries. wustl.edu These reactions may benefit from the use of precursor complexes that can readily undergo ligand exchange.

The general reaction for the formation of a bidentate chelate with a divalent metal ion (M²⁺) can be represented as:

M²⁺ + 2 C₁₈H₁₃NO₂ → [M(C₁₈H₁₂NO₂)₂] + 2 H⁺

The stoichiometry of the resulting complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. The formation of polynuclear or coordination polymers is also a possibility, especially if the ligand adopts a bridging coordination mode.

Structural and Spectroscopic Properties of Coordination Compounds

The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Key vibrational bands to monitor include:

ν(O-H): The disappearance or significant shift of the broad O-H stretching vibration of the free ligand upon complexation indicates deprotonation and coordination of the oximato oxygen.

ν(C=N): The stretching frequency of the oxime's C=N bond is expected to shift upon coordination of the nitrogen atom.

ν(N-O): A shift in the N-O stretching vibration provides further evidence of oximato coordination.

ν(C=O): The carbonyl stretching frequency of the quinone moiety may also be affected by coordination or changes in the electronic structure of the ring.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. The position and intensity of these bands are sensitive to the coordination environment and the oxidation states of the metal and ligand. The π-π* and n-π* transitions of the quinone and phenyl rings will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Ni(II) in a square planar geometry or Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in the complex. Shifts in the resonances of the protons and carbons near the coordination sites can confirm the mode of binding.

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complexes and confirm their stoichiometry. researchgate.net

Below is a table summarizing the expected spectroscopic data for a hypothetical [M(C₁₈H₁₂NO₂)₂] complex:

Spectroscopic TechniqueExpected Observations
IR Spectroscopy Disappearance of the broad ν(O-H) band; Shift in ν(C=N) and ν(N-O) bands upon coordination; Possible shift in ν(C=O) of the quinone.
UV-Vis Spectroscopy d-d transitions in the visible region for colored transition metal complexes; Intense charge-transfer bands in the UV or visible region; π-π* and n-π* transitions from the ligand.
NMR Spectroscopy For diamagnetic complexes, shifts in the aromatic and oxime proton and carbon signals compared to the free ligand, confirming coordination.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of the complex, confirming the metal-to-ligand stoichiometry.

Redox Properties of Metal-Coordinated this compound Complexes

The redox properties of metal complexes containing this compound are expected to be rich and complex due to the presence of both a redox-active metal center (for transition metals) and a redox-active ligand. nih.govmdpi.com The quinone moiety can undergo a one-electron reduction to a semiquinone radical anion and a further one-electron reduction to a hydroquinone dianion. mdpi.com

The electrochemical behavior of these complexes can be investigated using techniques like cyclic voltammetry (CV). A typical CV of such a complex would likely exhibit multiple redox events corresponding to both metal-centered and ligand-centered electron transfers.

The interplay between the metal and ligand redox orbitals can lead to interesting phenomena. For instance, it might be difficult to assign a formal oxidation state to the metal and the ligand, as the electron density can be delocalized over the entire metal-ligand framework. This is a characteristic feature of complexes with "non-innocent" ligands.

The reduction potentials of the quinone moiety will be influenced by coordination to the metal center. The electron-withdrawing nature of a coordinated metal cation would likely make the quinone easier to reduce. Conversely, the electronic state of the quinone can influence the redox potential of the metal.

The stability of the semiquinone radical species formed upon one-electron reduction can be influenced by several factors, including the nature of the metal ion and the solvent. mdpi.com The formation of these radical species can be detected by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

The potential redox processes for a complex with a redox-active metal M(II) can be summarized as:

Ligand-based reduction: [M(II)-L] ⇌ [M(II)-L•⁻] ⇌ [M(II)-L²⁻]

Metal-based oxidation/reduction: [M(II)-L] ⇌ [M(III)-L] or [M(II)-L] ⇌ [M(I)-L]

In some cases, intramolecular electron transfer between the metal and the ligand can occur, leading to valence tautomerism, where two different electronic isomers are in equilibrium.

Catalytic Applications of Metal-Oxime Complexes in Organic Transformations

Metal complexes of oximes and quinones are known to have catalytic applications in various organic transformations. nih.gov Given the structure of this compound, its metal complexes could potentially catalyze reactions involving redox processes.

Oxidation Catalysis: The redox-active nature of the quinone moiety and the ability of many transition metals to cycle between different oxidation states make these complexes promising candidates for oxidation catalysis. They could potentially act as catalysts for the oxidation of alcohols, alkenes, and other organic substrates, using molecular oxygen or other oxidants. The quinone/hydroquinone couple on the ligand could act as an electron shuttle in the catalytic cycle.

Redox-Switchable Catalysis: The ability to switch the redox state of the ligand or the metal center through an external stimulus (e.g., electrochemical potential) could allow for the development of redox-switchable catalysts. nih.gov In such systems, the catalytic activity could be turned "on" or "off" by changing the oxidation state of the complex.

C-C and C-N Coupling Reactions: Palladium complexes, in particular, are widely used in cross-coupling reactions. Palladium complexes of this compound could potentially be explored as catalysts in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. The electronic properties of the ligand could influence the efficiency and selectivity of these transformations.

While specific catalytic applications for metal complexes of this compound have not been extensively reported, the known catalytic activity of related metal-quinone and metal-oxime systems suggests a fertile ground for future research. nih.gov The combination of a redox-active quinone and a versatile oxime coordinating group offers opportunities for the design of novel and efficient catalysts.

Potential Applications in Advanced Chemical Research and Materials Science

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

There is no specific information available detailing the use of 2,5-Diphenyl-(1,4)benzoquinone monooxime as a synthetic intermediate.

Precursors for Advanced Dyes, Pigments, and Fluorescent Materials

No studies were found that describe the use of this specific monooxime as a precursor for dyes, pigments, or fluorescent materials.

Components in Redox-Active Chemical Systems

While the parent quinone is redox-active, no specific data on the redox properties or applications of the monooxime derivative in such systems could be located.

Integration into Advanced Materials and Polymers

There is no available research on the integration of this compound into advanced materials or polymers.

Applications in the Synthesis of Conducting Polymers

No literature was found that connects this compound to the synthesis of conducting polymers.

Development of Novel Chemical Sensors and Detection Systems

The development of chemical sensors using this specific compound has not been reported in the available scientific literature.

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of 2,5-Diphenyl-(1,4)benzoquinone monooxime?

  • Methodological Answer: Conduct 1H and 13C NMR spectroscopy in deuterated solvents (e.g., DMSO-d6) to observe characteristic peaks for the oxime (-NOH) and quinone moieties. Compare results with literature data for analogous compounds (e.g., 1,4-benzoquinone derivatives). FT-IR can confirm the presence of N-O (stretch ~1600 cm⁻¹) and C=O (quinone, ~1650 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₈H₁₃NO₂). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are standard protocols for synthesizing this compound derivatives?

  • Methodological Answer: Use condensation reactions between 1,4-benzoquinone monooxime precursors and aryl/alkyl hydrazines or sulfonates. For example, react O-sulfonates of 1,4-quinone monooxime with substituted hydrazines in anhydrous ethanol under reflux (12–24 hours). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify products via column chromatography and characterize intermediates using spectroscopic methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data for this compound?

  • Methodological Answer: Design species- and sex-specific in vivo bioassays (e.g., 24-month rodent studies) to evaluate tumorigenicity, noting that female rats may show higher susceptibility (bladder tumors). Pair with Ames tests (Salmonella TA98/TA100 strains) to assess mutagenicity. Compare results with structural analogs (e.g., 1,4-benzoquinone dioxime, a Group 3 IARC carcinogen). Use dose-response modeling to establish thresholds and clarify mechanisms (e.g., oxidative stress vs. direct DNA adduct formation) .

Q. How can the compound’s reactivity as an electron acceptor be optimized in enzymatic systems?

  • Methodological Answer: Test pH-dependent electron transfer efficiency using cyclic voltammetry (CV) in buffered solutions (pH 2.5–9.0). For enzymatic assays (e.g., pyranose dehydrogenase), vary buffer systems (citrate, phosphate, borate) and monitor activity via UV-Vis spectroscopy (λ = 290–340 nm for quinone reduction). Optimize co-solvent compatibility (e.g., DMSO ≤5%) to maintain enzyme stability. Cross-reference with studies on 1,4-benzoquinone’s pH-dependent redox behavior .

Q. What experimental designs are suitable for studying nucleophilic substitution reactions with this compound?

  • Methodological Answer: Perform kinetic studies under controlled conditions (temperature, solvent polarity) using nucleophiles like thiols or amines. Monitor reaction rates via HPLC with UV detection (C18 column, acetonitrile/water gradient). Compare reactivity with 2,5-dihydroxy-1,4-benzoquinone (additional hydroxyl group) and 1,4-benzoquinone (no oxime) to assess electronic effects. Use DFT calculations to predict regioselectivity and transition states .

Q. How can researchers evaluate the compound’s potential as a ligand in coordination chemistry?

  • Methodological Answer: Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) by refluxing the compound with metal salts in ethanol/water. Characterize using ESI-MS and EPR spectroscopy to confirm metal-ligand stoichiometry and oxidation states. Test catalytic activity in oxidation reactions (e.g., alcohol-to-ketone) and compare turnover frequencies with other quinone-based ligands. Analyze stability under aerobic vs. anaerobic conditions .

Data Analysis and Validation

Q. What strategies mitigate conflicting results in thermal stability assessments?

  • Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. Correlate with FT-IR gas-phase analysis to identify volatile byproducts (e.g., NOx from oxime degradation). Replicate studies across multiple labs using standardized protocols to minimize instrumentation bias .

Q. How should researchers validate synthetic yields when scaling up reactions?

  • Methodological Answer: Use design of experiments (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading) in small-scale trials. Scale up incrementally (10×, 100×) while monitoring yield via quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene). Compare purity profiles (HPLC) at each scale to identify side reactions or purification losses .

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